N-(Furan-2-ylmethylene)thiazol-5-amine
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Overview
Description
N-(Furan-2-ylmethylene)thiazol-5-amine: is a heterocyclic compound that combines a furan ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethylene)thiazol-5-amine typically involves the condensation of furan-2-carbaldehyde with thiazol-5-amine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(Furan-2-ylmethylene)thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-(Furan-2-ylmethylene)thiazol-5-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Known for its metal chelating properties and biological activities.
Thiazole Derivatives: These compounds have diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Indole Derivatives: Indole-based compounds are also known for their wide range of biological activities.
Uniqueness: N-(Furan-2-ylmethylene)thiazol-5-amine is unique due to its combination of a furan and thiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets .
Properties
Molecular Formula |
C8H6N2OS |
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Molecular Weight |
178.21 g/mol |
IUPAC Name |
(E)-1-(furan-2-yl)-N-(1,3-thiazol-5-yl)methanimine |
InChI |
InChI=1S/C8H6N2OS/c1-2-7(11-3-1)4-10-8-5-9-6-12-8/h1-6H/b10-4+ |
InChI Key |
AXYORDRHMFFUII-ONNFQVAWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/C2=CN=CS2 |
Canonical SMILES |
C1=COC(=C1)C=NC2=CN=CS2 |
Origin of Product |
United States |
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